Enhanced Organic Solubility of TFA Salt (868539-99-5) vs. Free Base (868539-98-4) for Efficient Fragment Condensation
The TFA salt (868539-99-5) demonstrates significantly higher solubility in DMSO (≥80 mg/mL) compared to the free base, which is only sparingly soluble in most organic solvents . This enhanced solubility is critical for maintaining homogeneous reaction conditions during the fragment condensation step with the morpholino-acetylated tetrapeptide acid (CFLZ-567, CAS 868540-16-3) to form the carfilzomib core, as described in US Patent 20090131421 [1].
| Evidence Dimension | Solubility in DMSO at 25°C |
|---|---|
| Target Compound Data | ≥ 80 mg/mL (176.18 mM) |
| Comparator Or Baseline | Free base (868539-98-4): Sparingly soluble in DMSO; no quantitative solubility data available from vendor datasheets |
| Quantified Difference | Qualitative observation of drastically improved solubility; quantitative difference not available due to lack of free base data. |
| Conditions | DMSO, 25°C |
Why This Matters
Higher solubility in DMSO and other polar aprotic solvents ensures efficient, high-yield coupling reactions in carfilzomib synthesis, directly reducing manufacturing costs and waste.
- [1] Smyth, M., et al. Compounds for proteasome enzyme inhibition. US Patent Application US20090131421A1, published May 21, 2009. View Source
